molecular formula C16H20N4O2 B2971256 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide CAS No. 2034200-65-0

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide

Cat. No.: B2971256
CAS No.: 2034200-65-0
M. Wt: 300.362
InChI Key: FPSSDARJLNGYIM-UHFFFAOYSA-N
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Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the core piperidine and pyrazole moieties. The cyclopropyl group is introduced through cyclopropanation reactions, and the furan-2-carboxamide moiety is attached through amide bond formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery and material science research.

Biology: In biological research, N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a lead compound for drug development is being explored.

Medicine: This compound has shown promise in preclinical studies for its potential therapeutic effects. It may be investigated for its activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may contribute to the creation of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

  • N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide

  • N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide

  • 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine

Uniqueness: N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-16(14-2-1-9-22-14)17-12-5-7-20(8-6-12)15-10-13(18-19-15)11-3-4-11/h1-2,9-12H,3-8H2,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSSDARJLNGYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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